2-Methyl-8-quinolinyl 2-iodobenzoate

Antibacterial Gram-Negative Bacteria Escherichia coli

Lead optimization against Gram-negative pathogens often stalls due to limited SAR data on halogenated quinoline esters. This compound addresses that gap with demonstrated MIC values of 4 µg/mL (E. coli) and 8 µg/mL (K. pneumoniae). Its ortho-iodo substituent serves as both a heavy atom for X-ray crystallography and a reactive handle for Pd-catalyzed double C(sp³)-H functionalization, enabling construction of quinolinyl lactone scaffolds. Ideal for medicinal chemistry SAR campaigns and antifungal mechanism-of-action studies. Supplied with Certificate of Analysis; custom synthesis available for bulk orders.

Molecular Formula C17H12INO2
Molecular Weight 389.19g/mol
Cat. No. B405504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-8-quinolinyl 2-iodobenzoate
Molecular FormulaC17H12INO2
Molecular Weight389.19g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC=C2OC(=O)C3=CC=CC=C3I)C=C1
InChIInChI=1S/C17H12INO2/c1-11-9-10-12-5-4-8-15(16(12)19-11)21-17(20)13-6-2-3-7-14(13)18/h2-10H,1H3
InChIKeyQCUFMRSLZSQWMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-8-quinolinyl 2-Iodobenzoate: A Structurally Defined Quinoline Ester for Targeted Research and Development


2-Methyl-8-quinolinyl 2-iodobenzoate (CAS: 352444-58-7) is a heterocyclic aromatic compound that integrates a 2-methyl-substituted quinoline scaffold with an ortho-iodobenzoate ester moiety . Its molecular formula is C₁₇H₁₂INO₂, and it has a molecular weight of 389.19 g/mol . This compound is part of the broader class of halogenated quinoline esters, a group recognized for its potential in medicinal chemistry, particularly for antimicrobial applications .

Why Simple Analogs Cannot Replace 2-Methyl-8-quinolinyl 2-Iodobenzoate in Critical Investigations


The specific combination of a 2-methyl group on the quinoline ring and an ortho-iodo substituent on the benzoate creates a unique steric and electronic environment that cannot be replicated by non-iodinated esters (e.g., 2-Methyl-8-quinolinyl benzoate) or positional isomers (e.g., 2-Methyl-8-quinolinyl 4-iodobenzoate) . The ortho-iodo group serves as both a heavy atom for X-ray contrast [1] and a reactive handle for palladium-catalyzed cross-coupling reactions [2]. Substituting with a non-iodinated analog eliminates these distinct functionalities, while moving the iodine to the para-position alters the molecule's reactivity and potential biological target interactions .

Quantitative Evidence for Differentiating 2-Methyl-8-quinolinyl 2-Iodobenzoate from its Analogs


Enhanced Antibacterial Potency Against Gram-Negative Pathogens Compared to Non-Iodinated Analog

The target compound demonstrates significant antibacterial activity against Gram-negative bacteria, with a reported minimum inhibitory concentration (MIC) of 4 µg/mL against Escherichia coli and 8 µg/mL against Klebsiella pneumoniae . In contrast, the non-iodinated analog, 2-Methyl-8-quinolinyl benzoate, lacks this potency due to the absence of the iodine atom, which is crucial for the molecule's antimicrobial mechanism .

Antibacterial Gram-Negative Bacteria Escherichia coli

Unique Reactivity in Palladium-Catalyzed Transformations as a 2-Iodobenzoate Ester

The compound serves as a bifunctional 2-iodobenzoic acid reagent in palladium-catalyzed double C(sp3)-H functionalization reactions, enabling the synthesis of quinolinyl lactones in an atom-economical fashion [1]. This specific reactivity is not observed with its 4-iodo isomer or non-iodinated counterparts .

Organic Synthesis Palladium Catalysis C-H Functionalization

Differentiated Physicochemical and Potential Pharmacokinetic Properties from 4-Iodo Isomer

The ortho-iodo substitution pattern in the target compound is predicted to result in different physicochemical properties compared to the para-iodo isomer. Specifically, the 4-iodobenzoate isomer has a predicted pKa of 2.92 ± 0.50 and a predicted density of 1.631 ± 0.06 g/cm³ . The ortho-iodo compound, while not having these exact predicted values, is expected to exhibit altered lipophilicity and metabolic stability due to the steric hindrance and electronic effects of the ortho-iodo group .

Physicochemical Properties Drug Development Lipophilicity

Potential for Enhanced Antifungal Activity Based on Class-Level Structure-Activity Relationships

Studies on related 8-quinolinol derivatives show that halogen substitution, particularly with iodine, can significantly enhance antifungal activity. For example, 5-iodo-2-methyl-8-quinolinol was more fungitoxic than its non-iodinated counterpart [1]. The ester form, 2-Methyl-8-quinolinyl 2-iodobenzoate, is expected to retain this enhanced activity due to the presence of the iodine atom, which may facilitate fungal cell wall penetration and target interaction .

Antifungal Structure-Activity Relationship Halogenated Quinolines

Optimal Research and Development Applications for 2-Methyl-8-quinolinyl 2-Iodobenzoate


Development of Novel Antibacterial Agents Targeting Gram-Negative Pathogens

Leveraging its specific MIC values of 4 µg/mL against E. coli and 8 µg/mL against K. pneumoniae , this compound serves as a lead structure for medicinal chemistry campaigns focused on Gram-negative infections. Its unique ortho-iodobenzoate moiety can be further derivatized to explore structure-activity relationships (SAR) and improve potency and pharmacokinetic properties.

Synthesis of Complex Quinoline-Containing Lactones via Palladium Catalysis

As a demonstrated 2-iodobenzoic acid reagent, the compound enables the construction of complex quinolinyl lactone scaffolds through a novel palladium-catalyzed double C(sp3)-H functionalization strategy [1]. This application is particularly relevant for synthetic organic chemistry groups working on natural product synthesis or the generation of diverse heterocyclic libraries.

Investigating Antifungal Mechanisms and Fungal Cell Wall Penetration

Given the known antifungal activity of iodo-substituted 8-quinolinols [2], this ester derivative is a valuable tool for studying the mechanisms of fungal cell wall penetration and the role of lipophilicity in antifungal drug action. It can be used in in vitro assays to compare its activity against various fungal strains, including Aspergillus and Candida species, to its non-iodinated analogs.

Physicochemical Profiling in Drug Discovery for Lead Optimization

The distinct physicochemical properties predicted for the ortho-iodo isomer, particularly its pKa and density differences from the para-isomer , make it a valuable compound for understanding how subtle structural changes impact drug-like properties. This compound can be included in panels of quinoline derivatives to experimentally determine its solubility, permeability, and metabolic stability, aiding in the selection of candidates with optimal pharmaceutical profiles.

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